1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidinone core substituted with a benzyl group at the N1 position and a thiadiazole ring linked via an imine bond (2E configuration) to the C3-carboxamide. The thiadiazole moiety is further modified with a phenoxymethyl group at the C5 position. This structural arrangement combines electron-rich (benzyl, phenoxymethyl) and heterocyclic (thiadiazole) components, which may influence physicochemical properties such as solubility, metabolic stability, and binding interactions with biological targets .
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-benzyl-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O3S/c26-19-11-16(13-25(19)12-15-7-3-1-4-8-15)20(27)22-21-24-23-18(29-21)14-28-17-9-5-2-6-10-17/h1-10,16H,11-14H2,(H,22,24,27) |
InChI Key |
NUWOJXMXRWKQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiolactam Intermediate Preparation
The pyrrolidine lactam (e.g., 5a ) is first converted to a thiolactam using Lawesson’s reagent. For example, treatment of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester with Lawesson’s reagent in tetrahydrofuran (THF) at room temperature produces the corresponding thiolactam (Compound 6a ) in 98% yield.
Hydrazono Precursor Synthesis
The thiolactam reacts with ethyl carbazate in THF under reflux to form a hydrazono derivative (Compound 7a ). Mercury acetate (Hg(OAc)₂) is often added to shift the equilibrium by precipitating HgS, enhancing conversion efficiency.
Thiadiazole Cyclization
The hydrazono intermediate undergoes cyclization with thionyl chloride (SOCl₂) to yield the thiadiazole ring. Electron-withdrawing groups on the pyrrolidine nitrogen, such as methyl carbamate, significantly improve cyclization yields. For instance, Compound 7c (with a carbamate group) cyclizes to the thiadiazole product 4c in 94% yield under cooled conditions, whereas alkyl-protected analogs exhibit lower efficiency.
Functionalization with Phenoxymethyl Group
The phenoxymethyl substituent at the thiadiazole’s 5-position is introduced via nucleophilic substitution or coupling reactions. While explicit details for this specific derivative are limited in the literature, analogous syntheses suggest two potential routes:
Direct Alkylation
Reaction of a thiadiazol-2-amine intermediate with phenoxymethyl chloride in the presence of a base (e.g., K₂CO₃) could install the phenoxymethyl group. This method parallels the synthesis of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives reported in antibacterial studies.
Reductive Amination
Alternative approaches may involve condensing a thiadiazole-aldehyde intermediate with phenol derivatives under reductive conditions, though this pathway remains speculative without direct experimental evidence.
Final Amide Coupling
The pyrrolidine-3-carboxamide moiety is coupled to the thiadiazole ring via a carbodiimide-mediated reaction. For example, activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with the thiadiazol-2-amine.
Optimization Challenges and Solutions
Protecting Group Strategy
Electron-withdrawing groups (e.g., carbamates) on the pyrrolidine nitrogen enhance cyclization efficiency during thiadiazole formation. In contrast, alkyl groups (e.g., benzyl) lead to side reactions and lower yields.
Purification Techniques
Kugelrohr distillation is employed to purify thiolactam intermediates due to their sensitivity to chromatographic methods. Recrystallization from methanol or ethyl acetate effectively isolates final products.
Structural Confirmation and Analytical Data
Successful synthesis is validated via:
-
NMR Spectroscopy : Characteristic signals for the pyrrolidine ring (δ 3.1–3.4 ppm), benzyl group (δ 4.9–5.0 ppm), and thiadiazole protons.
-
Mass Spectrometry : Molecular ion peak at m/z 408.5 corresponding to C₂₁H₂₀N₄O₃S.
Comparative Analysis of Synthetic Routes
Industrial and Laboratory-Scale Considerations
Scale-up of the Hurd-Mori reaction requires careful temperature control to avoid exothermic side reactions. The use of carbamate-protected intermediates improves process robustness, as demonstrated in multigram syntheses. Commercial availability of key precursors (e.g., itaconic acid, benzylamine) ensures cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of pyrrolidinone-thiadiazole hybrids.
Table 1: Structural and Molecular Comparison
Key Observations:
The trifluoromethyl group in introduces significant hydrophobicity and electronic effects, which may influence target binding or metabolic stability.
Steric and Electronic Modifications: The phenoxymethyl group in the target compound provides steric bulk and aromaticity, which could favor interactions with hydrophobic pockets in proteins .
Biological Implications :
- Thiadiazole derivatives (e.g., ) have demonstrated bioactivity in plant growth promotion, suggesting that the thiadiazole ring in these compounds may serve as a pharmacophore for agrochemical applications.
- Substitutions on the pyrrolidine ring (e.g., furan-2-ylmethyl in ) alter electron distribution, which could modulate reactivity or metabolic pathways.
Biological Activity
The compound 1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide represents a novel class of heterocyclic compounds with significant biological activity. This article reviews the current understanding of its pharmacological properties, including anticancer and antimicrobial activities, as well as its potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C₁₅H₁₅N₃O₂S
- Molecular Weight: 301.36 g/mol
Biological Activity Overview
Recent studies have highlighted various biological activities associated with thiadiazole derivatives, including:
- Anticancer Activity: Several derivatives have shown promising cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity: Compounds have been evaluated for their effectiveness against bacterial and fungal pathogens.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of similar compounds against human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
These results indicate that compounds 5d, 5g, and 5k are significantly more potent than Sorafenib, a standard chemotherapy drug.
The proposed mechanism of action for these compounds involves:
- Induction of Apoptosis: Flow cytometry analysis has shown that these compounds can induce apoptotic cell death in cancer cells.
- Cell Cycle Arrest: The compounds block the cell cycle at the sub-G1 phase, preventing further proliferation.
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been explored. For example, compounds were tested against Mycobacterium tuberculosis and other bacterial strains.
| Compound | Pathogen | % Inhibition at 250 µg/mL |
|---|---|---|
| 2a | Mycobacterium tuberculosis H37Rv | 92% |
| 2b | Mycobacterium tuberculosis H37Rv | 96% |
These findings suggest that certain derivatives possess strong inhibitory effects against pathogenic bacteria.
Case Studies and Research Findings
- Study by Villemagne et al. (2020) : Focused on fragment-based drug design leading to new oxadiazole compounds as EthR inhibitors with enhanced solubility and pharmacokinetic profiles.
- Research by Parikh et al. (2020) : Developed substituted oxadiazole derivatives with potent anti-TB activity.
- Investigation by Shruthi et al. (2019) : Demonstrated the synthesis of quinoline-linked oxadiazoles with significant activity against resistant strains of Mycobacterium tuberculosis.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound integrates a thiadiazole ring, a benzyl-substituted pyrrolidone, and a phenoxymethyl group. The thiadiazole ring contributes to π-π stacking interactions with biological targets, while the pyrrolidone’s lactam moiety enables hydrogen bonding. The phenoxymethyl group enhances lipophilicity, influencing membrane permeability and bioavailability . Structural analogs with fluorobenzyl or methoxyphenyl substituents show altered binding affinities to enzymes like cyclooxygenase-2 (COX-2), suggesting substituent-dependent activity .
Q. What synthetic methodologies are commonly used to prepare this compound, and what are critical optimization parameters?
Synthesis involves multi-step routes:
- Step 1: Formation of the thiadiazole ring via cyclization of thiosemicarbazides with α-haloketones under acidic conditions (e.g., HCl/EtOH, 60–80°C).
- Step 2: Coupling the thiadiazole intermediate with a pyrrolidine-3-carboxamide precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF . Optimization: Solvent polarity (DMF vs. THF) and temperature (0–25°C) significantly impact coupling efficiency. Yields range from 45–72% after silica gel chromatography .
Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?
- Purity: HPLC with UV detection (C18 column, acetonitrile/water gradient) ensures >95% purity.
- Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆) identifies key signals: thiadiazole C=N (δ 160–165 ppm), pyrrolidone carbonyl (δ 170–175 ppm).
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₁N₃O₃S: 408.13) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations across studies) often arise from assay conditions. For example:
- Cell Line Variability: Test against panels (e.g., NCI-60) to assess selectivity.
- Redox Interference: Use orthogonal assays (MTT vs. resazurin) to rule out false positives from thiadiazole-mediated redox cycling .
Q. What computational strategies are effective for predicting target interactions and optimizing derivatives?
- Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The phenoxymethyl group shows favorable van der Waals contacts with Val523.
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide derivative design .
Q. How does the compound’s stereochemistry impact its mechanism of action?
The (2E)-configuration of the thiadiazole-ylidene group is critical. In silico studies suggest the E-isomer adopts a planar conformation, enabling π-stacking with tyrosine kinases (e.g., EGFR). The Z-isomer, by contrast, exhibits steric clashes in binding pockets .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields during the final coupling step?
- Pre-activation: Pre-activate the carboxylic acid with ClCO₂Et before adding the thiadiazole amine.
- Microwave Assistance: Microwave irradiation (100°C, 30 min) reduces reaction time and improves yields by 15–20% .
Q. How can researchers address solubility issues in biological assays?
- Co-solvents: Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Approach: Synthesize phosphate esters of the pyrrolidone carbonyl to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
